1-氨基环丙烷羧酸

描述

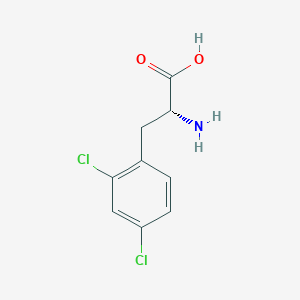

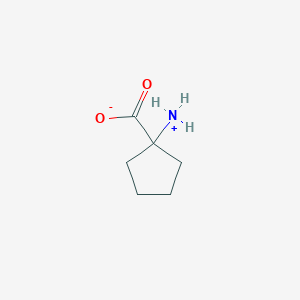

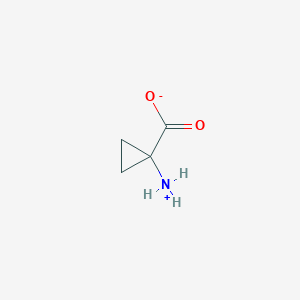

1-氨基环丙烷-1-羧酸是一种二取代的环状α-氨基酸,其中环丙烷环与氨基酸的α碳原子融合。它是一种白色固体,自然存在于各种生物系统中 .

科学研究应用

1-氨基环丙烷-1-羧酸在科学研究中具有许多应用:

化学: 它被用作合成各种有机化合物的中间体。

生物学: 它在乙烯的生物合成中起作用,乙烯是一种植物激素,负责种子萌发和器官衰老等过程.

医药: 它已被研究用于其潜在的神经保护作用及其调节NMDA受体活性的能力.

工业: 它用于生产某些药物和农用化学品.

作用机制

1-氨基环丙烷-1-羧酸通过调节NMDA受体的活性发挥其作用。它在低浓度谷氨酸存在的情况下,在NMDA受体上的甘氨酸结合位点起部分激动剂作用;而在高浓度谷氨酸存在的情况下,它在谷氨酸结合位点起竞争性拮抗剂作用。这种双重作用有助于防止神经元细胞死亡并减弱可能导致神经毒性的过量NMDA受体信号传导 .

生化分析

Biochemical Properties

1-Aminocyclopropanecarboxylic acid plays a significant role in biochemical reactions. It is the precursor to the plant hormone ethylene . It is synthesized by the enzyme ACC synthase (EC 4.4.1.14) from methionine and converted to ethylene by ACC oxidase (EC 1.14.17.4) .

Cellular Effects

1-Aminocyclopropanecarboxylic acid influences cell function by promoting secretion of the pollen tube chemoattractant LURE1.2 in ovular sporophytic tissue, enhancing pollen tube attraction . It also activates Ca 2+ -containing ion currents via glutamate receptor-like (GLR) channels in root protoplasts .

Molecular Mechanism

The molecular mechanism of 1-Aminocyclopropanecarboxylic acid involves its role as a partial agonist acting at the N-methyl-D-aspartate (NMDA) receptor glycine modulatory site . It also plays a vital role in plant development .

Metabolic Pathways

1-Aminocyclopropanecarboxylic acid is involved in the metabolic pathway of the plant hormone ethylene . It interacts with enzymes such as ACC synthase and ACC oxidase .

准备方法

1-氨基环丙烷-1-羧酸可以通过多种方法合成。一种常见的方法是在高温高压条件下使环丙烷与氨和二氧化碳反应。另一种方法包括使用环丙烷羧酸作为前体,然后将其胺化形成1-氨基环丙烷-1-羧酸 .

化学反应分析

1-氨基环丙烷-1-羧酸会发生多种化学反应,包括:

氧化: 它可以被氧化形成相应的氧代衍生物。

还原: 还原反应可以将其转化为不同的胺衍生物。

取代: 它可以发生取代反应,其中氨基被其他官能团取代。这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及各种亲核试剂用于取代反应.

相似化合物的比较

1-氨基环丙烷-1-羧酸由于其环状结构和对NMDA受体的双重作用而独一无二。类似的化合物包括:

环丙烷羧酸: 用于合成1-氨基环丙烷-1-羧酸的前体.

乙烯: 从1-氨基环丙烷-1-羧酸合成的植物激素.

其他环丙烷取代的氨基酸: 这些化合物在结构上具有相似性,但在生物活性及其应用方面有所不同.

属性

IUPAC Name |

1-aminocyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c5-4(1-2-4)3(6)7/h1-2,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAJPWUMXBYXFCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Record name | 1-Aminocyclopropanecarboxylic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/1-Aminocyclopropanecarboxylic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9039577 | |

| Record name | 1-Aminocyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9039577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Aminocyclopropanecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036458 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22059-21-8 | |

| Record name | 1-Aminocyclopropane-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22059-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminocyclopropane-1-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022059218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Aminocyclopropanecarboxylic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02085 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 22059-21-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aminocyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9039577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-AMINOCYCLOPROPANECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K9EJ633GL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Aminocyclopropanecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036458 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

229 - 231 °C | |

| Record name | 1-Aminocyclopropanecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036458 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 1-Aminocyclopropanecarboxylic acid (ACPC) acts as a high-affinity partial agonist at the strychnine-insensitive glycine recognition site associated with the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors. [] This interaction is crucial because the occupation of these glycine sites is required for the proper functioning of NMDA receptor-coupled cation channels. [] As a partial agonist, ACPC can both stimulate and inhibit NMDA receptor activity depending on its concentration and the presence of other ligands like glutamate. [, ] This dual action contributes to its neuroprotective effects by reducing excessive NMDA receptor activation and excitotoxicity. [, , ]

ANone: While the provided research articles don't explicitly detail all spectroscopic data, we can confirm:

- Spectroscopic Data: For specific spectroscopic data (NMR, IR, etc.), refer to individual publications focused on ACPC synthesis or characterization. [, ]

ANone: The provided research focuses primarily on ACPC's biological activity. Information regarding its material compatibility and stability under various conditions (temperature, pH, solvents) is limited within these articles.

A: The provided research primarily focuses on ACPC's role as a ligand for the NMDA receptor. While ACPC is derived from 1-aminocyclopropanecarboxylic acid, a precursor in ethylene biosynthesis in plants, [, , ] the provided articles do not elaborate on its direct catalytic properties or applications in chemical reactions.

ANone: While the research highlights ACPC's potential therapeutic benefits, the articles provided do not delve into detailed computational chemistry studies, simulations, QSAR models, or structure-activity relationship analyses.

A: While not extensively explored in these articles, modifications to the ACPC structure, particularly substitutions on the cyclopropane ring, can influence its conformational properties and potentially impact its interaction with the NMDA receptor. [, , , ] Further research is needed to fully elucidate the SAR of ACPC and design analogs with improved potency and selectivity.

ANone: The provided research focuses on the scientific and pharmacological aspects of ACPC. It does not discuss SHE (Safety, Health, and Environment) regulations or compliance information.

A: Research indicates that ACPC exhibits favorable pharmacokinetic properties across multiple species, including mice, rats, monkeys, dogs, and humans. [] Its volume of distribution remains consistent across these species, and its clearance aligns with glomerular filtration rates, except in dogs where tubular reabsorption plays a role. [] Notably, allometric relationships for ACPC clearance and half-life show predictability across these species. []

ANone: ACPC has demonstrated neuroprotective effects both in vitro and in vivo:

- In vitro: ACPC effectively protects cerebellar granule cells from glutamate-induced neurotoxicity, a key mechanism implicated in neurodegenerative diseases. [, , ] It achieves this by reducing NMDA-stimulated increases in cGMP levels and intracellular calcium concentrations ([Ca+2]i), thus mitigating excitotoxic damage. [, ]

- In vivo: In gerbil models of forebrain ischemia, ACPC administration significantly improved survival rates and protected hippocampal CA1 neurons from ischemic damage. [] Moreover, in stroke-prone spontaneously hypertensive rats (SHRSP), chronic ACPC treatment normalized blood pressure, reduced stroke mortality, and increased plasma superoxide dismutase (SOD) activity, suggesting antioxidant and vascular protective effects. [] These findings were corroborated by decreased levels of oxidative stress markers like nitrotyrosine and 8-hydroxy-2′-deoxyguanosine (8-OHdG) in the brain. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。